5-Ethyl-2-hydroxy-3-methylbenzaldehyde
Description
5-Ethyl-2-hydroxy-3-methylbenzaldehyde is a substituted benzaldehyde derivative with a hydroxyl group at position 2, a methyl group at position 3, and an ethyl group at position 5. Its molecular formula is C₁₀H₁₂O₂, and its molecular weight is 164.20 g/mol.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-ethyl-2-hydroxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-7(2)10(12)9(5-8)6-11/h4-6,12H,3H2,1-2H3 |
InChI Key |
HMPHSCSMVGEQQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C)O)C=O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
5-Ethyl-2-hydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde, characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group on the benzene ring. Its molecular formula is . The compound can be synthesized through various methods, including the condensation of phenolic compounds with aldehydes or through specific catalytic reactions involving ortho-cresol and formaldehyde .
Pharmaceutical Applications
Drug Development
this compound serves as a versatile building block in the synthesis of various biologically active compounds. Its derivatives are being investigated for potential use in developing drugs targeting specific receptors, such as g-secretase inhibitors and antagonists for various biological pathways .
Cosmetic and Nutraceutical Uses
The compound's antioxidant properties may allow it to be utilized in cosmetic formulations or as a nutraceutical ingredient, enhancing skin health or providing health benefits when incorporated into dietary supplements .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Trends
Substituent Positioning :
- Hydroxyl groups at position 2 enhance solubility in aqueous-organic mixtures, whereas methoxy groups improve thermal stability.
- Alkyl groups (e.g., ethyl, allyl) increase lipophilicity, favoring applications in drug delivery or hydrophobic materials.
Electronic Effects :
- Electron-withdrawing groups (e.g., acetyl) activate the aldehyde toward nucleophilic addition, while electron-donating groups (e.g., ethyl) stabilize the aromatic ring.
Safety Considerations :
- Compounds with hydroxyl groups (e.g., the target) may require stringent handling (gloves, ventilation) due to skin irritation risks, akin to protocols for 5-Acetyl-2-methoxybenzaldehyde.
Preparation Methods
Reaction Mechanism and Regioselectivity
The direct synthesis of 5-ethyl-2-hydroxy-3-methylbenzaldehyde relies on the condensation of a multisubstituted phenol with formaldehyde in the presence of a Lewis acid catalyst. Anhydrous stannous chloride (SnCl₂) enables exclusive ortho-formylation relative to the phenolic hydroxyl group, even when para positions are occupied by alkyl substituents. The mechanism involves:
-
Activation of formaldehyde by SnCl₂, forming a reactive electrophilic species.
-
Electrophilic aromatic substitution at the ortho position due to the directing effect of the hydroxyl group.
-
Stabilization of intermediates by pyridine or its derivatives, which prevent catalyst deactivation.
This method’s regioselectivity is demonstrated in Table 1, where substituted phenols yield >90% ortho-aldehydes despite steric and electronic challenges.
Table 1: Regioselectivity in SnCl₂-Catalyzed Formylation of Substituted Phenols
| Starting Phenol | Product | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 3-Methyl-5-ethylphenol | This compound | 83 | 95 |
| 3-tert-Butylphenol | 2-Hydroxy-3-tert-butylbenzaldehyde | 72 | 94 |
| 3-Chlorophenol | 2-Hydroxy-4-chlorobenzaldehyde | 55 | 93 |
Optimized Reaction Conditions
The synthesis of this compound follows a one-pot procedure derived from US Patent 4,151,201:
-
Reactants :
-
3-Methyl-5-ethylphenol (0.1 mol)
-
Paraformaldehyde (0.3 mol, 95% purity)
-
SnCl₂ (0.01 mol, anhydrous)
-
4-Picoline (0.04 mol) as a binder
-
Toluene (200 mL) as solvent.
-
-
Procedure :
-
Combine reactants in a glass-lined reactor under nitrogen.
-
Heat to 110°C with vigorous stirring for 8 hours.
-
Cool, filter, and isolate the aldehyde via steam distillation.
-
Purify by fractional distillation under reduced pressure (16 mmHg, 120–125°C).
-
-
Key Variables :
Table 2: Effect of Binders on Reaction Efficiency
| Binder | Conversion (%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 4-Picoline | 91 | 83 | 91 |
| Pyridine | 90 | 83 | 92 |
| N,N,N',N'-Tetramethylethylenediamine | 93 | 86 | 92 |
Oxidation of Hydroxybenzyl Alcohols
Two-Step Synthesis via Intermediate Alcohols
While less direct, this compound can be synthesized by oxidizing the corresponding benzyl alcohol. US Patent 4,119,671 describes the use of platinum-lead catalysts under alkaline conditions:
-
Synthesis of 5-Ethyl-2-hydroxy-3-methylbenzyl Alcohol :
-
Reduce this compound (from Method 1) using sodium borohydride.
-
Alternative routes involve Friedel-Crafts alkylation, though these are less selective.
-
-
Oxidation to the Aldehyde :
Challenges :
-
Low yields (40–55%) due to overoxidation to carboxylic acids.
-
Requires high-purity alcohol precursors, which are synthetically demanding.
Comparative Analysis of Methods
Efficiency and Scalability
Catalytic Condensation :
-
Advantages : Single-step, high selectivity, and scalability to industrial production.
-
Limitations : Requires anhydrous SnCl₂ and controlled stoichiometry.
Oxidation Route :
-
Advantages : Useful for alcohol-rich feedstocks.
Table 3: Method Comparison
| Parameter | Catalytic Condensation | Oxidation Route |
|---|---|---|
| Steps | 1 | 2+ |
| Yield (%) | 83–85 | 40–55 |
| Catalyst Cost | Low (SnCl₂) | High (Pt/Pb) |
| Scalability | Excellent | Moderate |
Industrial-Scale Considerations
Process Optimization
-
Solvent Recovery : Toluene is recycled via distillation, reducing costs.
-
Catalyst Regeneration : SnCl₂ can be recovered from aqueous waste streams.
-
Byproduct Management : Unreacted phenol (5–10%) is reclaimed via extraction.
Emerging Methodologies
Q & A
Q. What are the recommended synthetic routes for 5-Ethyl-2-hydroxy-3-methylbenzaldehyde?
The compound can be synthesized via alkylation or condensation reactions. For example, a modified Ullmann coupling or Friedel-Crafts alkylation may introduce the ethyl and methyl substituents to the benzaldehyde core. A typical procedure involves refluxing hydroxybenzaldehyde derivatives with alkyl halides (e.g., ethyl bromide) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., 2-butanone). Reaction progress is monitored via TLC, followed by purification via column chromatography or recrystallization .
Q. How should this compound be characterized to confirm its structure?
Key characterization methods include:
- NMR spectroscopy : Analyze aromatic proton environments (δ 9–10 ppm for aldehyde protons, δ 6–8 ppm for aromatic protons).
- IR spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) functional groups.
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure for absolute configuration validation (e.g., analogous methods in Acta Crystallographica reports) .
Q. What are the best practices for handling and storing this compound?
- Handling : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of vapors by working in a fume hood. Electrostatic discharge risks require grounding equipment during transfers .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Ensure storage areas are dry, ventilated, and away from ignition sources .
Q. How can researchers assess the purity of this compound?
Purity is evaluated using:
- HPLC/GC : Quantify impurities with reverse-phase C18 columns (HPLC) or capillary columns (GC).
- Melting point analysis : Compare observed melting points to literature values (e.g., analogs like 4-hydroxybenzaldehyde melt at 112–115°C).
- Elemental analysis : Validate C, H, and O percentages within ±0.3% of theoretical values .
Q. What is the reactivity profile of this compound under standard laboratory conditions?
The compound is stable under inert atmospheres but may degrade under prolonged exposure to light, moisture, or oxidizing agents. The hydroxyl group can participate in hydrogen bonding, while the aldehyde group is susceptible to nucleophilic attack (e.g., forming Schiff bases with amines). Avoid strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?
Discrepancies may arise from solvent effects, tautomerism, or impurities. Solutions include:
Q. What are the potential decomposition pathways of this compound under thermal stress?
Thermal degradation (e.g., >150°C) may produce carbon monoxide, phenolic derivatives, or ethyl/methyl-substituted polyaromatic hydrocarbons. Monitor decomposition via TGA-MS or pyrolysis-GC/MS. Stabilizers like BHT (0.1% w/w) can mitigate oxidation .
Q. How can reaction yields be optimized for derivatives of this compound?
- Catalyst screening : Test palladium or copper catalysts for coupling reactions.
- Solvent optimization : Use DMF or THF for improved solubility.
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 8 hours for alkylation) .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- HPLC-DAD/UV : Use a C18 column with isocratic elution (acetonitrile:water, 60:40) and detection at λ = 270 nm.
- LC-MS/MS : Employ MRM transitions for high specificity in biological matrices .
Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?
Comparative studies with analogs (e.g., 4-hydroxy-3-methoxybenzaldehyde) show that substituent position alters electronic properties and hydrogen-bonding capacity, impacting receptor binding. Computational modeling (DFT) predicts charge distribution and reactive sites for targeted drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
